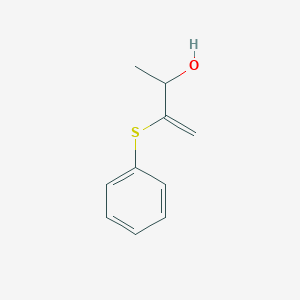

3-(Phenylsulfanyl)but-3-en-2-ol

Description

Properties

CAS No. |

77202-27-8 |

|---|---|

Molecular Formula |

C10H12OS |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

3-phenylsulfanylbut-3-en-2-ol |

InChI |

InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3 |

InChI Key |

YKVYOBIJIBNJSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)SC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Michael Addition-Based Synthesis

The Michael addition of thiophenol to α,β-unsaturated ketones represents a foundational route to 3-(phenylsulfanyl)but-3-en-2-ol. This method proceeds via a two-step sequence:

- Conjugate Addition : Thiophenol reacts with but-3-en-2-one under basic conditions (e.g., triethylamine or sodium hydride) to yield 3-(phenylsulfanyl)but-3-en-2-one. The reaction is stereospecific, with the thiol group adding to the β-carbon of the enone system.

- Ketone Reduction : The resulting ketone is reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to produce the secondary alcohol.

Key Data :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | PhSH, Et₃N | 25 | 78–85 |

| 2 | NaBH₄, MeOH | 0–25 | 90–95 |

The stereochemical outcome of the Michael addition ensures regioselectivity, as evidenced by $$ ^1 \text{H NMR} $$ data showing a singlet for the vinylic proton at δ 5.36 ppm.

Nucleophilic Substitution via Enol Sulfonates

Adapting methodologies from recent patents, this approach leverages enol sulfonates as intermediates:

- Enol Sulfonation : But-3-en-2-one is treated with toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the enol sulfonate ester.

- Thiophenol Displacement : The sulfonate group is displaced by thiophenol under mild heating (40–60°C), yielding 3-(phenylsulfanyl)but-3-en-2-one. Subsequent reduction furnishes the target alcohol.

Reaction Conditions :

- Sulfonation : TsCl (1.2 equiv), pyridine, 0°C → 25°C, 2 h.

- Displacement : PhSH (1.5 equiv), K₂CO₃, DMF, 50°C, 4 h.

- Reduction : NaBH₄/MeOH, 0°C, 1 h.

Yield Optimization :

| Intermediate | Purity (%) | Overall Yield (%) |

|---|---|---|

| Enol sulfonate | 95 | 72 |

| Final alcohol | 98 | 68 |

This method avoids genotoxic byproducts associated with mesylate intermediates, enhancing its suitability for pharmaceutical applications.

Transition Metal-Catalyzed Thiol-Ene Coupling

The radical-mediated thiol-ene reaction offers a stereocontrolled pathway:

- Substrate Preparation : Buta-1,3-diene-2-ol is synthesized via Shapiro reaction or dehydration of 2-butene-1,4-diol.

- Thiol-Ene Reaction : UV irradiation (λ = 365 nm) in the presence of a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) facilitates anti-Markovnikov addition of thiophenol across the double bond.

Spectral Confirmation :

- $$ ^1 \text{H NMR} $$: δ 1.09 (3H, CH₃), 4.73 (1H, OH), 5.36 (1H, CH-SPh).

- FT-IR : Absorption bands at 3240 cm⁻¹ (O-H stretch) and 1122 cm⁻¹ (C-S vibration).

Limitations :

- Requires strict inert conditions (N₂ atmosphere).

- Moderate yields (60–70%) due to competing polymerization.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

Oxidation: 3-(Phenylsulfanyl)but-3-en-2-one

Reduction: 3-(Phenylsulfanyl)butan-2-ol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their synthesis methods, properties, and applications:

Key Comparative Insights

Sulfanyl vs. Sulfonyl/Sulfinyl Groups

- Sulfanyl (-SPh) : Enhances nucleophilicity and participates in redox reactions. In 4-(Phenylsulfanyl)butan-2-one, this group contributes to anti-inflammatory effects in AD mice by modulating synaptic plasticity and reducing TNF-α/COX-2 expression .

- Sulfonyl (-SO₂Ph): Electron-withdrawing nature stabilizes intermediates in asymmetric catalysis, as seen in 3-Phenoxy-1-(phenylsulfonyl)butan-2-ol, which forms stereoisomeric mixtures .

- Sulfinyl (-SOPh) : Introduces chirality, as in 3-[(4-methylphenyl)sulfinyl]but-3-en-2-ol, enabling enantioselective synthesis .

Photochemical Reactivity

- Npbe-OH (3-(o-Nitrophenyl)but-3-en-2-ol) : Exhibits high photo-release rates (critical for photolabile protecting groups) due to the nitro group’s electron-deficient nature. Its α,β-unsaturated alcohol structure resists DKP formation during peptide synthesis .

- But-3-en-2-ol derivatives : The conjugated double bond in this compound likely enhances UV-induced cleavage efficiency compared to saturated analogs.

Q & A

Q. How can researchers optimize catalytic systems for asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Ligand Screening : Test phosphine or bipyridine ligands with Pd or Rh catalysts to induce enantioselectivity.

- DoE (Design of Experiments) : Use factorial designs to optimize parameters like catalyst loading, solvent, and reaction time .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.